N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-2-18-22-16-6-5-14(8-17(16)24-18)19(23)21-10-12-7-15(11-20-9-12)13-3-4-13/h5-9,11,13H,2-4,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWZFLSIGDKJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving thiourea derivatives.
- Introduction of the Cyclopropylpyridine Moiety : This can be accomplished via nucleophilic substitution reactions.
- Final Amide Formation : The carboxylic acid group is converted to an amide through coupling reactions.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown:
- Cytotoxic Effects : In vitro studies revealed that these compounds possess moderate to excellent cytotoxic activity against various cancer cell lines such as NCI-H226 and MDA-MB-231, with IC₅₀ values ranging from 0.24 to 0.92 µM .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 18e | NCI-H226 | 0.31 |
| 18e | MDA-MB-231 | 0.24 |
The proposed mechanism involves the activation of procaspase-3, leading to apoptosis in cancer cells. Structure-activity relationship (SAR) studies indicate that modifications on the benzothiazole core significantly influence potency and selectivity against cancer cells .
Antiviral Activity
Emerging research has also indicated antiviral properties against viruses such as H5N1 and SARS-CoV-2. Compounds derived from similar structures have exhibited:
- Inhibition Rates : Significant inhibition rates were observed at low concentrations (e.g., 93% inhibition against H5N1 at 0.5 μmol/μL) .
| Compound | Virus | Inhibition (%) at 0.5 μmol/μL |
|---|---|---|
| 8h | H5N1 | 93 |
| 8f | SARS-CoV-2 | IC₅₀ = 10.52 µM |
Case Studies
- Study on Anticancer Activity : A study evaluated several benzothiazole derivatives for their anticancer effects, highlighting that modifications at specific positions on the benzothiazole ring could enhance activity against multiple cancer types .
- Antiviral Efficacy Assessment : Another investigation focused on the antiviral properties of benzothiazole derivatives against H5N1 and SARS-CoV-2, demonstrating that certain substitutions significantly improved efficacy compared to standard antiviral treatments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on structural analogs, primarily thiazole- and carboxamide-containing compounds, to highlight how substituent variations influence physicochemical and biological properties.
Structural Analogs from Pharmaceutical Impurities
describes impurities in pharmaceutical formulations, including:
- Impurity-I: Contains a 1,3-thiazole ring with a 2-ethyl substituent and a carboxamide linkage to a complex amino-acid-like chain.
- Impurity-L: Features a 2-isopropyl-substituted thiazole and a methylamino-carbonyl group.
Key Comparisons :
Benzothiazole vs. Thiazole Core: The target compound’s benzothiazole core (a fused benzene-thiazole system) offers greater aromaticity and planar rigidity compared to the monocyclic thiazole in impurities. This difference may enhance π-π stacking interactions in biological targets.
Substituent Effects: Cyclopropyl vs. Ethyl vs. Methyl Substituents: The 2-ethyl group on the benzothiazole may confer moderate steric hindrance, influencing binding pocket accessibility versus smaller methyl groups in analogs.
Carboxamide Linkage: All compounds share a carboxamide bridge, critical for hydrogen bonding with biological targets. However, the pyridine vs. thiazole/amino acid substituents in impurities may alter solubility or metabolic stability.
Implications of Structural Differences
- Lipophilicity : The cyclopropyl group (target compound) is less lipophilic than isopropyl (Impurity-L) but more so than methyl, affecting membrane permeability.
- Metabolic Stability : Bulkier substituents (e.g., cyclopropyl) may resist oxidative metabolism compared to linear alkyl chains.
- Target Selectivity: The benzothiazole-pyridine system may favor kinase inhibition, while Impurity-I’s amino acid-like chain could interact with proteolytic enzymes.
Data Table: Structural and Predicted Property Comparison
Notes:
- Molecular weights calculated using atomic masses; LogP estimated via fragment-based methods.
- The target compound’s higher LogP reflects the cyclopropyl and benzothiazole groups.
Methodological Context: Lumping Strategy and Crystallography
The lumping strategy () groups compounds with similar structures and properties, as seen in the comparison of the target compound with Impurity-I/L. While these analogs share carboxamide and thiazole motifs, their divergent substituents justify separate analysis in drug development to optimize target affinity and ADMET profiles .
Crystallographic tools like SHELXL and ORTEP-3 (–3) enable precise structural validation, ensuring accurate comparisons of bond geometries and intermolecular interactions critical for structure-activity relationships .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | EDCI, HOBt, DMF, RT, 12h | 65–75 | |
| Cyclopropane Functionalization | NaBH4, MeOH, 0°C→RT | 50–60 | |
| Purification | Silica gel (CH2Cl2:MeOH 95:5) | >90% purity |
Advanced: How can structural contradictions in crystallographic data be resolved?
Answer:
Discrepancies in crystallographic data (e.g., bond lengths, angles) require robust validation:
- Software Cross-Validation : Use SHELX for refinement and WinGX/ORTEP-3 for graphical validation . SHELXL’s constraints are critical for handling disordered cyclopropane or benzothiazole moieties .
- Twinned Data Analysis : For high-resolution data, employ SHELXPRO to model twinning and validate thermal parameters .
- Comparative Metrics : Compare derived structures with analogous benzothiazole derivatives (e.g., N-(6-chloro-1,3-benzothiazol-2-yl) analogs) to identify outliers .
Basic: What analytical techniques are essential for confirming molecular identity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane proton splitting (δ 0.5–1.5 ppm) and benzothiazole aromatic signals (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Diffraction : Single-crystal analysis to resolve stereochemical ambiguities, particularly for the cyclopropane-pyridine junction .
Q. Table 2: Key Spectroscopic Benchmarks
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H NMR (CDCl3) | δ 1.1–1.3 (cyclopropyl CH2), δ 2.8 (2-ethyl CH3) | |
| HRMS (ESI+) | m/z 382.12 [M+H]⁺ (C20H20N3OS) | |
| IR | 1660–1680 cm⁻¹ (C=O stretch) |
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Variation of Substituents : Synthesize analogs with modified cyclopropane (e.g., fluorinated) or pyridine (e.g., chloro-substituted) groups to assess impact on bioactivity .
- Biological Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with ATP-binding pockets or allosteric sites .
Example SAR Findings from Analogous Compounds:
- Pyridine methylation (as in ) increases metabolic stability by 30% in hepatic microsome assays.
- Cyclopropane substitution enhances membrane permeability (logP reduction by 0.5 units) .
Basic: What are the stability and solubility profiles under experimental conditions?
Answer:
- Solubility : Moderate in DMSO (>10 mM) but low in aqueous buffers (<0.1 mM at pH 7.4). Use co-solvents (e.g., 5% Cremophor EL) for in vitro assays .
- Stability : Degrades <5% over 24h at 25°C in PBS but degrades 15% at 40°C. Store at –20°C under nitrogen .
Advanced: How to address conflicting bioactivity data in different assay systems?
Answer:
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HepG2) and incubation times to reduce variability .
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., oxidative derivatives) that may skew results .
- Positive Controls : Include reference compounds (e.g., staurosporine for kinase assays) to calibrate potency metrics .
Basic: What computational tools are recommended for molecular modeling?
Answer:
- Density Functional Theory (DFT) : Gaussian 16 to optimize cyclopropane ring geometry and charge distribution .
- Molecular Dynamics (MD) : GROMACS for simulating membrane permeability or protein-ligand stability .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment .
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink and identify binding partners .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
